molecular formula C12H13N5 B7560371 4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile

4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile

Cat. No. B7560371
M. Wt: 227.27 g/mol
InChI Key: XDAYXSULHQAYQR-UHFFFAOYSA-N
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Description

4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyridine-based compound that has a wide range of biological activities and is used in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile is not well understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. This compound has also been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and anti-viral effects. This compound has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. This compound is also stable under a wide range of conditions and can be stored for long periods. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and viral infections. Another potential direction is the design of this compound-based fluorescent probes for bioimaging. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects. Finally, the synthesis of this compound derivatives with improved properties and biological activities should be explored.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by reacting 4-chloro-2-cyanopyridine with 1-methyl-4-(methylamino)pyrazole in the presence of a base. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of this compound, including the development of this compound-based drugs and fluorescent probes, the elucidation of its mechanism of action, and the synthesis of this compound derivatives with improved properties and biological activities.

Synthesis Methods

4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile is synthesized by reacting 4-chloro-2-cyanopyridine with 1-methyl-4-(methylamino)pyrazole in the presence of a base. The reaction yields this compound as a white solid with a melting point of 133-135°C. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is used as a building block in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. This compound is also used as a ligand in the design of metal complexes for catalysis and as a fluorescent probe for bioimaging.

properties

IUPAC Name

4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-16(8-10-7-15-17(2)9-10)12-3-4-14-11(5-12)6-13/h3-5,7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAYXSULHQAYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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